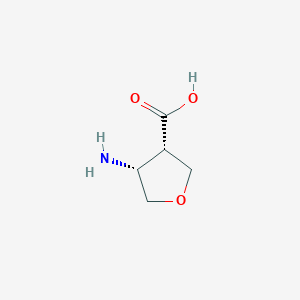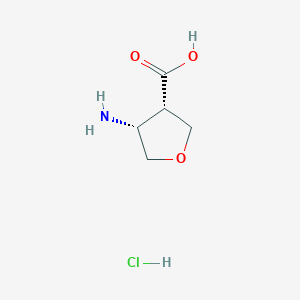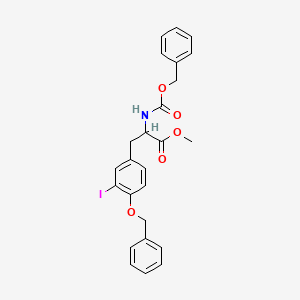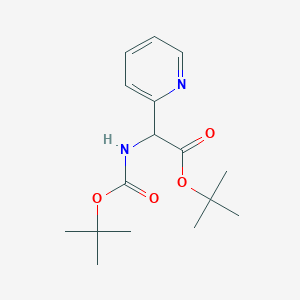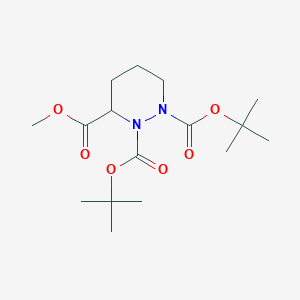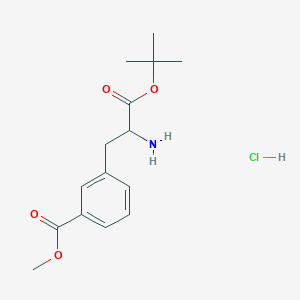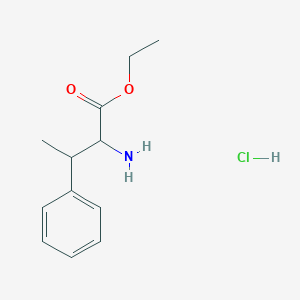
Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate is a complex organic compound characterized by the presence of a benzoate ester, an amino group, and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl benzoate.
Introduction of the Amino Group: The next step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting methyl benzoate with an appropriate amine under basic conditions.
Addition of the Tert-Butoxy Group: The final step involves the introduction of the tert-butoxy group. This can be accomplished through a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or amides.
Aplicaciones Científicas De Investigación
Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-amino-3-hydroxy-3-oxopropyl)benzoate: Similar structure but with a hydroxy group instead of a tert-butoxy group.
Methyl 3-(2-amino-3-methoxy-3-oxopropyl)benzoate: Similar structure but with a methoxy group instead of a tert-butoxy group.
Methyl 3-(2-amino-3-ethoxy-3-oxopropyl)benzoate: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate is unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHHFXBEMWAKN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
